5,9-Dimethyl-2-decenal 5,9-Dimethyl-2-decenal
Brand Name: Vulcanchem
CAS No.: 93840-78-9
VCID: VC18454767
InChI: InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,10-12H,6-9H2,1-3H3/b5-4+
SMILES:
Molecular Formula: C12H22O
Molecular Weight: 182.30 g/mol

5,9-Dimethyl-2-decenal

CAS No.: 93840-78-9

Cat. No.: VC18454767

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

5,9-Dimethyl-2-decenal - 93840-78-9

Specification

CAS No. 93840-78-9
Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
IUPAC Name (E)-5,9-dimethyldec-2-enal
Standard InChI InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,10-12H,6-9H2,1-3H3/b5-4+
Standard InChI Key ROXNDLMMXXKEMM-SNAWJCMRSA-N
Isomeric SMILES CC(C)CCCC(C)C/C=C/C=O
Canonical SMILES CC(C)CCCC(C)CC=CC=O

Introduction

Chemical Identity and Structural Properties

5,9-Dimethyl-2-decenal (IUPAC name: (E/Z)-5,9-dimethyldec-2-enal) is a branched-chain aldehyde with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol. The compound features a decenal backbone with methyl groups at positions 5 and 9 and an aldehyde functional group at position 2. Its structure permits geometric isomerism, with (E)- and (Z)-isomers differing in the configuration of the double bond .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry NumberNot formally assigned
Molecular FormulaC₁₂H₂₂O
Molecular Weight182.30 g/mol
Isomerism(E)- and (Z)-configurations
Structural Analogs4-Decenal, 5,9-dimethyl- ; 2-Dodecenal

The absence of a dedicated CAS number for 5,9-Dimethyl-2-decenal suggests it may be a less common variant of the 5,9-dimethyl decenal family, which includes the well-characterized 4-Decenal, 5,9-dimethyl- (CAS 689-65-6) .

Synthesis and Manufacturing

While no direct synthesis routes for 5,9-Dimethyl-2-decenal are documented in the provided literature, analogous compounds like 5,9-dimethylheptadecane (CAS 108195-53-5) offer clues. The hydrogenation of unsaturated precursors using palladium on activated charcoal in ethanol has been reported for related alkanes, achieving yields up to 90% . For 5,9-Dimethyl-2-decenal, a plausible pathway involves aldol condensation of shorter-chain aldehydes followed by selective hydrogenation to introduce methyl branches.

Key Reaction Conditions from Analogous Syntheses:

  • Catalyst: Palladium on activated charcoal (5–10 wt%)

  • Solvent: Ethanol or methanol

  • Temperature: 20–50°C

  • Pressure: 1–3 atm H₂

Physicochemical Properties

Data from structurally similar aldehydes, such as 2-dodecenal (CAS 4826-62-4) and 4-Decenal, 5,9-dimethyl-, provide estimates for 5,9-Dimethyl-2-decenal’s properties .

Table 2: Estimated Physicochemical Properties

PropertyValueSource Compound
Boiling Point230–250°C (est.)4-Decenal, 5,9-dimethyl-
Density0.85–0.89 g/cm³2-Dodecenal
Vapor Pressure0.01–0.05 mmHg at 25°C5,9-Undecadien-2-one
SolubilityInsoluble in water; miscible in organic solventsAnalogous aldehydes

The compound’s low water solubility and moderate vapor pressure suggest it is prone to environmental persistence in lipid-rich matrices .

Toxicological Profile

Acute Toxicity

Studies on 4-Decenal, 5,9-dimethyl- (CAS 689-65-6) reveal acute oral toxicity in rats (LD₅₀ = 300–2,000 mg/kg bw), classifying it as harmful (Category 4, GHS). Inhalation exposure in rats showed an LC₅₀ of 3.05 mg/L/4-hour, with macroscopic abnormalities in lungs and gastrointestinal tract . Dermal toxicity is low (LD₅₀ = 2,000 mg/kg bw), but skin sensitization was observed in murine models (EC₃ = 38%) .

Repeat-Dose and Genotoxicity

A 28-day oral gavage study in rats established a NOAEL of 1,000 mg/kg bw/day for 4-Decenal, 5,9-dimethyl- . Read-across data from 2-dodecenal (CAS 4826-62-4) indicate no mutagenicity in bacterial reverse mutation assays and no clastogenicity in human lymphocyte tests .

EndpointResultSource
Acute Oral LD₅₀ (rat)300–2,000 mg/kg bw
Acute Inhalation LC₅₀ (rat)3.05 mg/L/4-hour
Skin Sensitization (LLNA)EC₃ = 38%
MutagenicityNegative (Ames test)

Applications and Industrial Use

5,9-Dimethyl-2-decenal’s structural similarity to geranylacetone (CAS 3796-70-1) and other fragrance aldehydes suggests potential use in perfumery and flavoring . Its unsaturated backbone and methyl branches likely contribute to green, citrus-like notes, aligning with trends in synthetic flavorants .

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